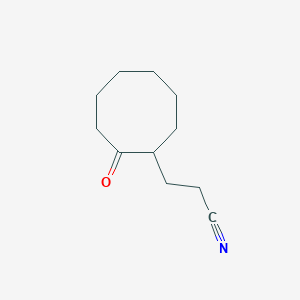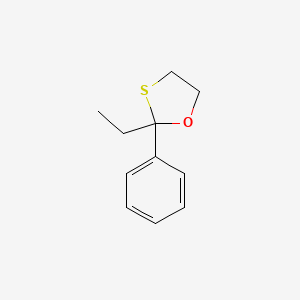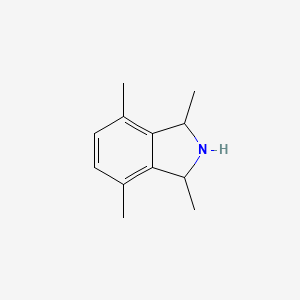
3,3',4,4'-四甲基-2,2'-联噻吩
描述
“3,3’,4,4’-Tetramethyl-2,2’-bithiophene” is a type of organic compound that is used in the synthesis of n-type conjugated polymers . These polymers have potential utility for the fabrication of low-cost, lightweight organic electronics, such as organic thin-film transistors .
Synthesis Analysis
The compound can be synthesized via direct arylation polycondensation . This eco-friendly protocol allows for the synthesis of high-performance n-type conjugated polymers based on bithiophene imide (BTI) through careful molecular design .科学研究应用
均相立体选择性催化
- 3,3',4,4'-四甲基-2,2'-联噻吩衍生物已被合成用于均相催化。例如,Benincori 等人 (2000) 的一项研究描述了对映纯 tetraMe-BITIOP 的合成,tetraMe-BITIOP 是一种用于过渡金属的 C2 对称螯合配体。当该配体与 Ru(II) 和 Rh(I) 络合时,被用作均相氢化反应中的催化剂,实现了优异的对映体过量 (Benincori、Cesarotti、Piccolo 和 Sannicolo,2000)。
电化学和光学性质
- 由 3,3',4,4'-四甲基-2,2'-联噻吩合成的聚合物的电化学和光学性质一直是研究课题。例如,Arbizzani 等人 (1992) 研究了由二甲基-2,2'-联噻吩电合成的聚 (3-甲基噻吩) 的光学性质,分析了起始二聚体的构象 (Arbizzani、Barbarella、Bongini、Mastragostino 和 Zambianchi,1992)。
聚合物合成和性质
- Fujinami 等人 (2012) 探索了通过 Pd 催化的直接 C-H 芳基化合成噻吩和联噻吩基交替共聚物。他们优化了反应条件以合成聚合物,包括来自 3,3',4,4'-四甲基联噻吩的聚合物,从而得到具有高分子量和良好产率的聚合物 (Fujinami、Kuwabara、Lu、Hayashi 和 Kanbara,2012)。
固态结构和电化学
- Speck 等人 (2012) 的研究重点是六亚铁酰基-2,2'-联噻吩的合成、固态结构和电化学性质。他们研究了电子和结构性质,重点研究了氧化过程中亚铁酰基末端之间的静电相互作用 (Speck、Schaarschmidt 和 Lang,2012)。
电化学还原
- 已经研究了二卤代-2,2'-联噻吩的电化学还原,包括 3,3',4,4'-四甲基-2,2'-联噻吩的变体。Mubarak (2002) 研究了在碳阴极上的这种还原,深入了解了这些电化学反应的机理和产物 (Mubarak,2002)。
未来方向
属性
IUPAC Name |
2-(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S2/c1-7-5-13-11(9(7)3)12-10(4)8(2)6-14-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJRRJECOCSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C2=C(C(=CS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593038 | |
| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
CAS RN |
100118-76-1 | |
| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Butanamine, 4-[(phenylmethyl)thio]-](/img/structure/B3044427.png)





![2-Furancarboxylic acid, 4-[(acetyloxy)methyl]-5-ethyl-, methyl ester](/img/structure/B3044435.png)


![2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B3044442.png)
![Silanol, cyclohexylphenyl[3-(1-piperidinyl)propyl]-, hydrochloride](/img/structure/B3044443.png)